2,9-Dimethyl-5-decyne
Description
Properties
IUPAC Name |
2,9-dimethyldec-5-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-11(2)9-7-5-6-8-10-12(3)4/h11-12H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFYJIGZQAOTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC#CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173225 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-56-2 | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,9-Dimethyl-5-decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2,9 Dimethyl 5 Decyne and Analogues
Strategies for the Construction of the 2,9-Dimethyl-5-decyne Core
The synthesis of internal alkynes such as this compound (CAS 19550-56-2) relies on established and emerging carbon-carbon bond-forming reactions. nih.govnist.gov A primary and classical approach involves the alkylation of smaller acetylide precursors. This can be conceptualized as a two-step process: first, the deprotonation of a terminal alkyne like 4-methyl-1-pentyne (B1581292) using a strong base to form a lithium or sodium acetylide, followed by nucleophilic substitution with a suitable alkyl halide, such as 1-bromo-3-methylbutane (B150244).
More advanced and atom-economical methods include transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an organohalide, is a cornerstone of alkyne synthesis. nih.gov Furthermore, recent progress in cross-dehydrogenative coupling offers a route that avoids the pre-functionalization of starting materials, directly coupling C-H bonds to form the alkyne backbone.
Another viable strategy, particularly for symmetrical alkynes, is alkyne metathesis. This reaction, often catalyzed by molybdenum or tungsten complexes, can construct the 5-decyne (B157701) core from a simpler alkyne precursor. sci-hub.se For instance, the self-metathesis of a terminal alkyne like 1-hexyne (B1330390) could theoretically yield 5-decyne, although control over the reaction with substituted alkynes to produce a specific product like this compound would require careful catalyst and substrate selection.
Targeted Synthesis of Specific Stereoisomers or Enantiomers of this compound Derivatives
While this compound itself is an achiral molecule, its derivatives, created through reactions involving the alkyne bond, can be chiral. The targeted synthesis of specific stereoisomers or enantiomers of these derivatives is a significant area of research. Modern asymmetric catalysis provides powerful tools to achieve this selectivity.
For example, the hydrogenation of the alkyne to a Z-alkene can be accomplished with high stereoselectivity using catalysts like Lindlar's catalyst. Conversely, reduction with sodium in liquid ammonia (B1221849) typically yields the E-alkene. The development of stereodivergent methods allows for the selective synthesis of either the E- or Z-alkene from the same alkyne starting material by tuning the catalyst system or reaction conditions.
In the realm of enantioselective synthesis, chiral catalysts can be employed to introduce new stereocenters. For instance, an asymmetric hydrocyanation or hydroarylation across the triple bond could generate chiral nitrile or aryl-substituted alkene derivatives. Research has shown that nickel-catalyzed cascade reactions can convert terminal alkynes to α-chiral carboxylic acids with high enantioselectivity. Similar strategies, adapted for internal alkynes, could be applied to produce chiral derivatives from this compound. The choice of chiral ligands, such as chiral phosphines or bisoxazolines, is crucial for inducing high levels of enantioselectivity in these metal-catalyzed transformations.
Divergent Synthesis Approaches from this compound to Complex Organic Scaffolds
The carbon-carbon triple bond in this compound is a versatile functional group, serving as a linchpin for divergent synthesis—a strategy where a common intermediate is converted into a variety of structurally distinct products.
A notable example involves the palladium-catalyzed carbochlorocarbonylation of 5-decyne, a close structural analog. This reaction adds an acid chloride across the alkyne, forming an α,β-unsaturated acid chloride. acs.orgacs.org Intriguingly, at elevated temperatures, this intermediate undergoes an intramolecular C-H functionalization to yield complex trisubstituted cyclopentenones. acs.orgacs.org This transformation highlights how reaction conditions can be tuned to diverge from a simple addition product to a more complex cyclic scaffold.
| Acid Chloride | Ligand/Conditions | Yield (%) |
|---|---|---|
| 2,4,6-Trimethylbenzoyl chloride | Pd(OAc)₂, Custom Ligand, DTBP, 120-150 °C | 68 |
| 3-Methylbenzofuran-2-carbonyl chloride | Pd(OAc)₂, Custom Ligand, 80 °C | 56 (as ester derivative) |
| 3-Methylbenzo[b]thiophene-2-carbonyl chloride | Pd(OAc)₂, Custom Ligand, 80 °C | 32 (as ester derivative) |
| 1-Naphthoyl chloride | Pd(OAc)₂, Custom Ligand, 80 °C | 24 (as ester derivative) |
Another powerful divergent strategy is hydrofunctionalization. A nickel-catalyzed transfer hydrocyanation has been developed for alkynes like 5-decyne, providing access to alkenyl nitriles without the use of highly toxic HCN gas. ethz.chnih.gov This reaction proceeds with good yield and produces a mixture of E/Z isomers. ethz.ch These alkenyl nitriles are valuable synthetic intermediates, capable of being converted into amines, amides, or carboxylic acids.
| Catalyst System | HCN Donor | Temperature | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| NiCl₂, DPEphos, Zn(OTf)₂ | Isovaleronitrile | 130 °C | 59 | 94:6 |
Scalability and Process Optimization in the Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable methodologies. For a compound like this compound, traditional methods such as base-catalyzed acetylene (B1199291) coupling reactions show promise for industrial application due to their potential for high yields. Process optimization for such reactions often involves moving from batch to continuous flow reactors, which can enhance safety, improve heat transfer, and increase throughput.
Recent developments in catalysis focus on creating operationally simple and robust protocols. The development of an HCN-free transfer hydrocyanation using an air-stable nickel precatalyst is a prime example of process optimization. ethz.ched.ac.uk This system avoids the use of hazardous reagents and sensitive catalysts, simplifying the reaction setup and making it more amenable to large-scale synthesis. ethz.ched.ac.uk The demonstration of this type of protocol on a 100-mmol scale underscores its potential for industrial applicability. ethz.ched.ac.uk Such advances, which prioritize safety, cost-effectiveness, and operational simplicity, are crucial for the scalable production of this compound and its derivatives.
Chemical Reactivity and Mechanistic Transformations of 2,9 Dimethyl 5 Decyne
Stereoselective Hydrogenation and Reduction Pathways
The controlled reduction of the alkyne functionality in 2,9-dimethyl-5-decyne provides access to specific alkene stereoisomers, namely the E (trans) and Z (cis) configurations, as well as the fully saturated alkane. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the hydrogenation process.
Manganese-Catalyzed Semihydrogenation for E-Alkene Formation
Recent advancements in catalysis have demonstrated the efficacy of manganese-based catalysts for the E-selective semihydrogenation of alkynes. In a notable study, this compound was subjected to hydrogenation using a specific manganese catalyst, resulting in its complete conversion to the corresponding E-alkene, (E)-2,9-dimethyl-5-decene. libretexts.org This transformation achieved a high yield, highlighting the utility of this method for producing the trans-isomer. libretexts.org The reaction proceeds with high selectivity, offering a valuable tool for stereocontrolled synthesis. libretexts.org
Table 1: Manganese-Catalyzed Semihydrogenation of this compound
| Substrate | Product | Catalyst | Yield | Selectivity |
| This compound | (E)-2,9-Dimethyl-5-decene | Manganese-based catalyst | 90-99% | E-selective |
Investigations into Z-Alkene Formation via Partial Hydrogenation
The synthesis of Z-alkenes from alkynes is conventionally achieved through partial hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst. This catalyst, typically composed of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent over-reduction to the alkane, while facilitating syn-addition of hydrogen across the triple bond. masterorganicchemistry.com This syn-addition results in the formation of the cis or Z-alkene. masterorganicchemistry.comyoutube.com
While specific studies detailing the partial hydrogenation of this compound to (Z)-2,9-dimethyl-5-decene are not prevalent in the searched literature, the application of Lindlar's catalyst is a standard and reliable method for this transformation. masterorganicchemistry.comvaia.com The bulky isobutyl groups at the 2 and 9 positions of the substrate are not expected to hinder the approach of the alkyne to the catalyst surface for the syn-hydrogenation to occur.
Table 2: Predicted Outcome of Partial Hydrogenation of this compound
| Substrate | Product | Catalyst | Expected Stereochemistry |
| This compound | (Z)-2,9-Dimethyl-5-decene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Z (cis) |
Dissolving Metal Reductions to Trans-Alkenes
An alternative method for the preparation of trans-alkenes from alkynes is the dissolving metal reduction. This reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849). organicchemistrytutor.comvaia.com The mechanism involves the transfer of a solvated electron from the metal to the alkyne, generating a radical anion intermediate. youtube.com This intermediate is then protonated by the ammonia solvent. A second electron transfer and subsequent protonation complete the reduction, with the stereochemical outcome favoring the more stable trans-alkene. youtube.com
Applying this to this compound, the use of sodium in liquid ammonia would be expected to yield (E)-2,9-dimethyl-5-decene as the major product. This method provides a complementary approach to the manganese-catalyzed hydrogenation for accessing the E-isomer.
Complete Hydrogenation to Saturated Hydrocarbons
The complete reduction of the triple bond in this compound to a single bond results in the formation of the corresponding saturated hydrocarbon, 2,9-dimethyldecane. This transformation is typically achieved through catalytic hydrogenation using a highly active catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. youtube.comvaia.com The reaction proceeds through an alkene intermediate, which is rapidly reduced to the alkane under these conditions. This method is highly efficient for the exhaustive hydrogenation of unsaturated compounds.
Electrophilic and Nucleophilic Addition Reactions
The electron-rich triple bond of this compound is susceptible to attack by electrophiles, leading to addition reactions where new single bonds are formed with the carbon atoms of the original alkyne.
Halogenation Reactions Across the Alkyne Triple Bond
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to an internal alkyne like this compound is a characteristic electrophilic addition reaction. The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. libretexts.org The mechanism is generally accepted to proceed through a cyclic halonium ion intermediate, which is then attacked by a halide ion in an anti-fashion. organicchemistrytutor.com This anti-addition leads to the formation of the E-dihaloalkene. libretexts.org
For this compound, reaction with one equivalent of bromine would be expected to yield (E)-5,6-dibromo-2,9-dimethyl-5-decene. The addition of a second equivalent of the halogen would lead to the formation of a tetrahaloalkane, 5,5,6,6-tetrahalo-2,9-dimethyldecane.
Table 3: Products of Halogenation of this compound
| Reactant | Product (1 equivalent) | Product (2 equivalents) |
| Bromine (Br₂) | (E)-5,6-dibromo-2,9-dimethyl-5-decene | 5,5,6,6-tetrabromo-2,9-dimethyldecane |
| Chlorine (Cl₂) | (E)-5,6-dichloro-2,9-dimethyl-5-decene | 5,5,6,6-tetrachloro-2,9-dimethyldecane |
Hydroboration-Oxidation Mechanisms and Product Derivatization
The hydroboration-oxidation of internal alkynes, such as this compound, is a powerful synthetic method for the formation of carbonyl compounds. masterorganicchemistry.compearson.com This two-step process generally results in the anti-Markovnikov addition of water across the triple bond. masterorganicchemistry.com For unsymmetrical internal alkynes, this reaction can lead to a mixture of ketone products. However, the use of bulky borane (B79455) reagents can impart significant regioselectivity. organicchemistrytutor.com
The mechanism of hydroboration involves the syn-addition of a B-H bond across the alkyne. libretexts.org In the case of an internal alkyne like this compound, a bulky hydroborating agent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) would be employed to control the regioselectivity. organicchemistrytutor.com The boron atom adds to the less sterically hindered carbon of the triple bond. Following the hydroboration step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, leading to the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This enol rapidly tautomerizes to the more stable ketone. masterorganicchemistry.com
The derivatization of the resulting ketone can be achieved through various standard organic transformations, allowing for the synthesis of a wide array of more complex molecules.
Table 1: Hydroboration-Oxidation of an Internal Alkyne
| Reactant | Reagents | Intermediate | Product |
| This compound | 1. Bulky Borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Enol | Ketone |
Metal-Catalyzed Hydration Processes and Ketone Formation
Metal-catalyzed hydration provides an alternative route to ketones from alkynes. researchgate.net Mercury(II) salts, in the presence of a strong acid like sulfuric acid, are classic catalysts for this transformation. libretexts.orglibretexts.org The reaction proceeds via Markovnikov addition of water across the triple bond. libretexts.org For a symmetrical internal alkyne, this leads to a single ketone product. However, with an unsymmetrical internal alkyne, a mixture of two isomeric ketones can be formed. libretexts.org
The mechanism involves the formation of a mercury-containing vinylic carbocation intermediate through the electrophilic addition of the Hg²⁺ ion to the alkyne. libretexts.org Water then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation yields an organomercury enol, which then tautomerizes to the final ketone product. libretexts.org
Other transition metals, including gold, ruthenium, and iron, have also been shown to catalyze the hydration of alkynes. researchgate.netacs.org These methods often offer milder reaction conditions and can exhibit different regioselectivities. For instance, some ruthenium catalysts can promote the anti-Markovnikov hydration of terminal alkynes to form aldehydes. acs.org
Table 2: Metal-Catalyzed Hydration of an Internal Alkyne
| Reactant | Catalyst System | Intermediate | Product |
| This compound | HgSO₄, H₂SO₄, H₂O | Vinylic Cation / Enol | Ketone |
Stereoselective Selenium Dihalide Addition to Alkynes
The addition of selenium dihalides to alkynes is a highly efficient and stereoselective reaction that yields bis(E-2-halovinyl) selenides. nih.govmdpi.com This reaction proceeds via an anti-addition mechanism, resulting exclusively in the (E)-stereoisomer. nih.govmdpi.com The reaction is typically carried out at room temperature and provides quantitative yields of the desired products. nih.gov
For instance, the reaction of 5-decyne (B157701) with selenium dichloride in methylene (B1212753) chloride leads to the formation of bis(E-2-chloro-1-butyl-1-hexenyl) selenide. mdpi.com This method has been successfully applied to a range of dialkylacetylenes. mdpi.com The stereochemistry of the addition has been extensively studied, particularly for acetylenes. nih.gov The resulting vinyl selenides are valuable synthetic intermediates. nih.gov
It has been observed that adducts of selenium dibromide with alkenes can undergo a transfer reaction with other unsaturated compounds, including alkynes. nih.gov This transfer reaction also proceeds with high selectivity. nih.gov
Table 3: Stereoselective Addition of Selenium Dichloride to 5-Decyne
| Reactants | Solvent | Product | Stereochemistry |
| 5-Decyne, SeCl₂ | Methylene Chloride | Bis(E-2-chloro-1-butyl-1-hexenyl) selenide | (E,E) |
Cycloaddition and Cross-Coupling Reactivity
Transition Metal-Mediated Alkyne Metathesis Cycles Involving 5-Decyne Analogues
Alkyne metathesis is a powerful reaction that involves the redistribution of alkyne fragments, catalyzed by transition metal complexes, typically containing molybdenum or tungsten. chemistry-reaction.comwikipedia.org This reaction can be used for various transformations, including ring-closing alkyne metathesis (RCAM), cross-metathesis, and polymerization. organicreactions.org
The mechanism proceeds through the formation of a metallacyclobutadiene intermediate. wikipedia.orgnumberanalytics.com The metal catalyst reacts with an alkyne to form this key intermediate, which can then react with another alkyne molecule to yield a new alkyne and regenerate a metallacyclobutadiene complex, thus propagating the metathesis cycle. numberanalytics.com A significant driving force for ring-closing reactions is the formation of a volatile small molecule byproduct, such as acetylene (B1199291) or 2-butyne. wikipedia.org
While direct examples involving this compound are not prevalent in the literature, the principles of alkyne metathesis are applicable to 5-decyne and its analogues. The steric bulk of the substituents on the alkyne can influence the efficiency and outcome of the metathesis reaction.
Sonogashira Cross-Coupling and Related Alkyne Functionalizations
The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The mild reaction conditions have made the Sonogashira coupling a widely used tool in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org
While this compound is an internal alkyne and therefore not a direct substrate for the standard Sonogashira reaction, related functionalizations are possible. For instance, a terminal alkyne analog could be readily coupled with various aryl or vinyl halides. Furthermore, the development of copper-free Sonogashira coupling protocols has expanded the scope and applicability of this reaction, particularly in biological contexts. nih.gov
The Sonogashira reaction has also been adapted for the synthesis of alkynyl ketones by coupling acyl chlorides with terminal alkynes. mdpi.com
Advanced Click Chemistry Applications for Alkyne Conjugation
"Click chemistry" describes a class of reactions that are rapid, reliable, and high-yielding, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.govorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring, effectively linking two molecular fragments. glenresearch.comnih.gov
Although this compound is an internal alkyne and less reactive in standard CuAAC reactions compared to terminal alkynes, the principles of click chemistry are broadly applicable for alkyne conjugation. For a molecule containing a terminal alkyne, this reaction provides a highly efficient method for conjugation to an azide-functionalized partner. nih.govglenresearch.com This has found extensive use in bioconjugation, materials science, and drug discovery. nd.edunih.govnih.gov
The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has enabled copper-free click reactions, which are particularly valuable for applications in living systems where the toxicity of copper is a concern. glenresearch.com These reactions utilize strained cyclooctynes to achieve high reaction rates without a metal catalyst.
In Depth Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Catalytic Cycles in 2,9-Dimethyl-5-decyne Transformations
The transformation of alkynes, including this compound, often involves sophisticated catalytic cycles mediated by transition metals. While specific research detailing catalytic cycles exclusively for this compound is not extensively documented in publicly available literature, general principles of alkyne chemistry allow for the postulation of likely pathways. For instance, in reactions such as hydrogenation or hydrosilylation, a typical catalytic cycle would involve:
Oxidative Addition: The catalyst, often a low-valent transition metal complex, coordinates to the alkyne and another reactant (e.g., H₂ or H-SiR₃).
Migratory Insertion: The alkyne inserts into a metal-hydride or metal-silyl bond, forming a vinyl-metal intermediate. The regioselectivity of this step is influenced by the steric bulk of the substituents on the alkyne. For this compound, the bulky isobutyl groups would direct the insertion.
Reductive Elimination: The final product is released from the metal center, regenerating the active catalyst, which can then enter a new cycle.
The specific nature of the catalyst and reactants would dictate the precise steps and intermediates involved.
Deuterium (B1214612) Labeling Studies for Mechanistic Pathway Confirmation
Deuterium labeling is a powerful technique to trace the pathway of atoms throughout a reaction and to probe the mechanisms of bond-making and bond-breaking steps. In the context of this compound reactions, deuterium labeling could be employed in several ways:
Deuterium Gas (D₂): In catalytic hydrogenation, the use of D₂ would lead to the formation of deuterated alkanes. The stereochemistry of the resulting dideuterated alkane would provide insights into whether the addition of deuterium occurs in a syn or anti fashion across the triple bond.
Deuterated Solvents or Reagents: Reactions can be run in deuterated solvents to determine if the solvent participates in the reaction mechanism, for example, as a proton source. Similarly, using deuterated reagents like D₂O or deuterated acids can help pinpoint the origin of hydrogen atoms in the final product.
Identification and Characterization of Organometallic Intermediates in Alkyne Reactions
The reaction of internal alkynes with certain organometallic reagents can lead to the formation of stable or transient organometallic intermediates. For instance, the reaction of 5-decyne (B157701) with thianthrene (B1682798) cation radical has been shown to form a trans-1,2-bis(5-thianthreniumyl)alkene tetrafluoroborate. This suggests that a similar reaction with this compound could potentially form a related adduct.
The identification and characterization of such intermediates are typically achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography. These techniques provide detailed structural information about the intermediate, which is invaluable for understanding the reaction mechanism. The steric hindrance from the isobutyl groups in this compound would likely influence the stability and structure of any resulting organometallic intermediates.
| Potential Intermediate Type | Characterization Method | Information Gained |
| Metal-Alkyne Complex | NMR Spectroscopy, X-ray Crystallography | Geometry of alkyne coordination to the metal center. |
| Vinyl-Metal Species | NMR Spectroscopy, IR Spectroscopy | Stereochemistry of the vinyl group, nature of the metal-carbon bond. |
| Metallacycle | X-ray Crystallography | Ring size and conformation, bonding within the cyclic structure. |
Kinetic and Thermodynamic Aspects Governing Reaction Selectivity
The selectivity of chemical reactions involving this compound is governed by the interplay of kinetic and thermodynamic factors.
Kinetic Control: Under kinetic control (typically at lower temperatures), the major product is the one that is formed the fastest. The activation energy for the rate-determining step is the key factor. In the case of this compound, the sterically bulky isobutyl groups can create a high kinetic barrier for certain reaction pathways, thus favoring others.
Thermodynamic Control: Under thermodynamic control (typically at higher temperatures), the major product is the most stable one. The relative energies of the products determine the product distribution. The substitution pattern of the products derived from this compound will influence their thermodynamic stability.
Understanding these aspects allows for the rational control of reaction outcomes. For example, by carefully choosing the reaction temperature, solvent, and catalyst, it is possible to favor the formation of a desired isomer or product.
| Factor | Influence on Selectivity |
| Temperature | Lower temperatures favor the kinetically controlled product; higher temperatures favor the thermodynamically controlled product. |
| Catalyst | The nature of the catalyst can influence both the kinetic and thermodynamic profile of a reaction, directing it towards a specific product. |
| Steric Hindrance | The bulky isobutyl groups of this compound can block certain reaction pathways, leading to high regioselectivity. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing reaction rates and selectivity. |
Computational Chemistry and Theoretical Modeling of 2,9 Dimethyl 5 Decyne Reactions
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,9-dimethyl-5-decyne, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as hydrogenation or hydration.
Reaction Mechanisms: In a typical DFT study, the geometries of the reactant (this compound), products, and any intermediates would be optimized to find the lowest energy conformations. For instance, in the case of electrophilic addition, DFT could model the formation of a pi-complex between the alkyne and an electrophile, followed by its rearrangement to a more stable intermediate. msu.edu
Transition States: A key application of DFT is the location of transition state structures, which represent the highest energy point along a reaction coordinate. By identifying the transition state, the activation energy for a given reaction can be calculated, providing insight into the reaction kinetics. For this compound, which is a non-terminal alkyne, the addition of water, for example, would not be regioselective, and DFT could be used to calculate the energy barriers for the formation of the two possible isomeric ketone products. msu.edu
A proposed DFT study on a reaction of this compound would involve the following steps:
Optimization of the ground state geometry of this compound and the reacting species.
Identification and optimization of the transition state structure for each potential reaction pathway.
Calculation of the vibrational frequencies to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for a transition state).
While no specific studies on this compound are available, general DFT studies on alkynes show that they are typically less reactive than corresponding alkenes in electrophilic additions, a phenomenon that could be quantified for this specific molecule using DFT. youtube.com
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using DFT, can provide valuable insights into the electronic structure of this compound and predict its reactivity through various descriptors.
Electronic Structure: The carbon atoms of the triple bond in this compound are sp-hybridized, resulting in a linear C-C≡C-C geometry. wikipedia.org The two pi bonds of the alkyne group are perpendicular to each other and form a cylindrical region of high electron density. youtube.com This electron distribution is central to its reactivity.
Reactivity Descriptors: Conceptual DFT provides a range of reactivity descriptors that can be calculated to understand the chemical behavior of this compound. These descriptors are derived from the variation of energy with respect to the number of electrons.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a system.
Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Soft molecules are generally more reactive.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.
Although specific values for this compound are not published, a theoretical study would likely show that the regions of highest HOMO density are localized on the C≡C triple bond, indicating that this is the most probable site for electrophilic attack.
Computed Molecular Descriptors for this compound
| Descriptor | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 166.30 g/mol | PubChem nih.gov |
| XLogP3 | 5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational landscape and intermolecular interactions.
Conformational Analysis: The butyl and isobutyl chains of this compound can rotate around their single bonds, leading to a large number of possible conformations. MD simulations can explore these conformational possibilities at different temperatures, providing a dynamic picture of the molecule's structure. nih.gov By analyzing the simulation trajectory, one can determine the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its reactivity and physical properties.
Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules will interact with each other primarily through van der Waals forces. MD simulations can model these interactions and predict bulk properties such as density and boiling point. The simulations would involve placing a number of this compound molecules in a simulation box and calculating the forces between them over time. nih.gov The trajectory data can then be used to analyze the radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference molecule.
While specific MD studies on this compound are lacking, simulations on similar long-chain hydrocarbons have shown that such molecules exhibit significant conformational flexibility. nih.gov
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]+ | 167.17943 | 140.6 | PubChemLite uni.lu |
| [M+Na]+ | 189.16137 | 148.0 | PubChemLite uni.lu |
| [M-H]- | 165.16487 | 140.0 | PubChemLite uni.lu |
| [M+NH4]+ | 184.20597 | 159.5 | PubChemLite uni.lu |
| [M+K]+ | 205.13531 | 145.8 | PubChemLite uni.lu |
Prediction of Spectroscopic Signatures and Reaction Selectivity through Computational Approaches
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of molecules. They are also increasingly employed to predict the selectivity of chemical reactions.
Spectroscopic Signatures: The vibrational frequencies of this compound can be calculated using quantum chemical methods. These frequencies correspond to the peaks in an infrared (IR) spectrum. The characteristic C≡C stretching frequency for an internal alkyne would be predicted, although it is often weak in the IR spectrum of symmetrical or near-symmetrical alkynes. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These predictions can be compared with experimental spectra for validation. chemicalbook.comchemicalbook.com
Reaction Selectivity: Computational chemistry can be a powerful tool for predicting the selectivity of reactions. rsc.org For reactions of this compound that can lead to multiple products, the relative activation energies of the competing pathways can be calculated. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states. acs.org For example, in the hydrogenation of this compound, computational models could predict the conditions favoring the formation of the cis-alkene (using a Lindlar catalyst) versus the trans-alkene (dissolving metal reduction) or the fully saturated alkane. libretexts.org
Advanced Spectroscopic Characterization and Analytical Method Development for 2,9 Dimethyl 5 Decyne and Its Derivatives
Application of Advanced NMR Techniques for Structural and Mechanistic Insights (e.g., 95Mo and 183W NMR)
While standard 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for determining the basic carbon-hydrogen framework of 2,9-dimethyl-5-decyne, more advanced NMR techniques, particularly those involving metal nuclei like Molybdenum-95 (⁹⁵Mo) and Tungsten-183 (¹⁸³W), are crucial for studying its derivatives, especially in the context of organometallic chemistry and catalysis.
Recent research has demonstrated the power of ⁹⁵Mo NMR in understanding the electronic structure and reactivity of molybdenum-based alkyne metathesis catalysts. nih.govchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net The ⁹⁵Mo chemical shifts are sensitive to the electronic environment around the molybdenum center, which is influenced by the nature of the ligands, such as alkoxides and silanolates. nih.govchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net These shifts can be correlated with the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key in the [2+2] cycloaddition step of alkyne metathesis. nih.govchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net This link between ⁹⁵Mo NMR data and catalytic activity provides a powerful tool for catalyst design and optimization. nih.govchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net
Similarly, ¹⁸³W NMR spectroscopy has been instrumental in guiding the development of tungsten alkylidyne catalysts for alkyne metathesis. d-nb.infonih.govethz.chscilit.com The ¹⁸³W chemical shifts serve as a proxy for the Lewis acidity of the tungsten center. d-nb.infonih.govethz.chscilit.com For instance, in the development of tungsten-based catalysts, ¹H-¹⁸³W Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has been used to detect long-range couplings, providing valuable information about the connectivity and electronic environment of the tungsten atom. d-nb.infoethz.ch The significant deshielding observed in the ¹⁸³W NMR signals of certain tungsten complexes indicated a mismatch in the electronic properties of the ligands, guiding researchers to design more effective catalyst systems. d-nb.infoethz.ch
Table 1: Representative Advanced NMR Data for Alkyne Metathesis Catalysts
| Nucleus | Technique | Chemical Shift (δ) Range (ppm) | Application |
| ⁹⁵Mo | Solid-State NMR | Varies with ligand | Correlates with HOMO/LUMO energies, predicts catalyst reactivity. nih.govchemrxiv.orgacs.orgchemrxiv.orgresearchgate.net |
| ¹⁸³W | ¹H-¹⁸³W HMBC | 114 to 517 | Probes Lewis acidity of the tungsten center, guides ligand design. d-nb.infoethz.ch |
This table is illustrative and based on data for related alkyne metathesis catalysts, as direct data for this compound derivatives was not available.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-resolution mass spectrometry (HRMS) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound and for the precise characterization of its reaction products. researchgate.netnih.govyork.ac.uk Techniques like electrospray ionization (ESI) and other ambient ionization methods allow for the direct analysis of reaction mixtures, providing immediate feedback on the formation of products and the consumption of reactants. researchgate.netyork.ac.uk
The high mass accuracy of HRMS enables the determination of the elemental composition of unknown products and intermediates, which is crucial for elucidating reaction mechanisms. For instance, in a nickel-catalyzed carboamination of internal alkynes, HRMS (ESI) was used to confirm the exact mass of the resulting tetrasubstituted enamines. acs.org
Gas chromatography coupled with mass spectrometry (GC-MS) is also a powerful technique for analyzing volatile derivatives of this compound. The NIST Mass Spectrometry Data Center contains GC-MS data for this compound, showing characteristic fragmentation patterns that can be used for its identification. nih.gov The fragmentation of alkynes in mass spectrometry often involves rearrangements and cleavages that provide structural information. youtube.com
Table 2: GC-MS Data for this compound
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
| 343660 | Main library | 71 | 95 | 41 | 67 |
| 231050 | Replicate library | 84 | 95 | 81 | 67 |
Source: NIST Mass Spectrometry Data Center. nih.gov
Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) spectroscopy, provides detailed information about the functional groups and bonding within this compound.
FT-IR Spectroscopy: The infrared spectrum of an internal alkyne like this compound is characterized by the C≡C stretching vibration. libretexts.orgyoutube.com For internal alkynes, this band is typically found in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.com However, if the alkyne is symmetrical or nearly symmetrical, the change in dipole moment during the vibration is small, resulting in a weak or sometimes absent absorption band. libretexts.orgyoutube.com Since this compound is a symmetrical internal alkyne, its C≡C stretch is expected to be very weak or absent in the IR spectrum. The spectrum will be dominated by the C-H stretching and bending vibrations of the alkyl groups.
Raman Spectroscopy: In contrast to IR spectroscopy, the C≡C stretching mode in symmetrical alkynes often produces a strong and distinct signal in Raman spectra. nih.govacs.org This is because the polarizability of the C≡C bond changes significantly during the vibration. acs.org Therefore, Raman spectroscopy is a more suitable technique for characterizing the triple bond in this compound. The C≡C stretching frequency in alkynes is sensitive to the local electronic environment, making it a useful probe for studying intermolecular interactions. nih.govacs.org
Table 3: Characteristic Vibrational Frequencies for Alkynes
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Internal C≡C | Stretch | 2100-2260 | ~2200-2300 | Weak to absent in IR, Strong in Raman |
| sp³ C-H | Stretch | 2850-3000 | 2850-3000 | Strong |
| CH₂ | Bend (Scissoring) | ~1465 | ~1465 | Medium |
| CH₃ | Bend (Asymmetric) | ~1450 | ~1450 | Medium |
| CH₃ | Bend (Symmetric) | ~1375 | ~1375 | Medium |
This table provides general ranges for alkyne and alkane vibrations. libretexts.orgwiley.comjove.com
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomer Differentiation and Conformational Studies
While this compound itself is achiral, its derivatives can be chiral. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such chiral molecules. ethz.chsaschirality.orgcas.cze-bookshelf.decas.cz
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org This technique is exquisitely sensitive to the three-dimensional arrangement of atoms, making it ideal for determining the absolute configuration of enantiomers and for studying the conformational dynamics of chiral molecules. saschirality.org
For chiral derivatives of this compound, electronic circular dichroism (ECD) can be used to probe electronic transitions, while vibrational circular dichroism (VCD) can provide information about the stereochemistry from vibrational transitions in the infrared region. saschirality.orgcas.cze-bookshelf.de By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral derivative can be unambiguously assigned. saschirality.org
Catalysis Sciences in 2,9 Dimethyl 5 Decyne Synthesis and Transformation
Organometallic Catalysis for Stereoselective Alkyne Conversions
Organometallic catalysis is pivotal for the stereoselective transformation of internal alkynes, enabling the controlled synthesis of specific alkene isomers (E or Z). For a substrate like 2,9-dimethyl-5-decyne, achieving high stereoselectivity is crucial for its application in synthesizing complex target molecules.
Recent advancements have seen the rise of earth-abundant metals in these transformations. A manganese-based catalytic system, for instance, has been successfully employed for the E-selective semihydrogenation of this compound, converting it to the corresponding alkene with high yield and selectivity. semanticscholar.org Iron catalysis has also emerged as a green and efficient alternative for the hydroalumination of internal alkynes. nih.gov Iron complexes bearing 2,9-diaryl-1,10-phenanthroline ligands catalyze the stereo- and regioselective hydroalumination with diisobutylaluminum hydride (DIBAL-H), offering an efficient route to trisubstituted alkenes. nih.gov
Palladium catalysts are instrumental in various transformations. In one study, a palladium-catalyzed carbochlorocarbonylation of 5-decyne (B157701) was investigated, which, at elevated temperatures, led to the formation of a cyclopentenone derivative. acs.orgacs.org This reaction demonstrates a novel annulation process utilizing acid chlorides and alkynes. acs.org Furthermore, cobalt-catalyzed carboxyzincation of 5-decyne using carbon dioxide has been reported, showcasing a method to form new carbon-carbon bonds and introduce a carboxyl group. beilstein-journals.org The stereodivergent functionalization of alkynes, allowing the selective synthesis of either E- or Z-alkenes, has been achieved using various transition metals like cobalt and nickel, where the outcome is often dictated by the choice of ligand or solvent. rsc.org
The table below summarizes selected organometallic catalytic conversions involving this compound and similar internal alkynes.
| Catalyst System | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Manganese Complex | This compound | Semihydrogenation | Achieved full conversion to the corresponding alkene with 90-99% yield and high E-selectivity. | semanticscholar.org |
| Iron/2,9-diaryl-1,10-phenanthroline | Internal Alkynes | Hydroalumination | Demonstrated superior activity, chemoselectivity, and regioselectivity compared to other metal catalysts. | nih.gov |
| Palladium/Ligand L5 | 5-Decyne | Carbochlorocarbonylation / Cyclopentenone Formation | Formed a cyclopentenone in 68% yield at elevated temperatures via a novel annulation. | acs.orgacs.org |
| CoI₂(dppf)/Zn | 5-Decyne | Carboxyzincation with CO₂ | Successfully carboxylated the alkyne to form a zincated carboxylic acid derivative. | beilstein-journals.org |
| CoI₂ / dppe ligand | Internal Alkynes | Stereodivergent Hydrogenation | Addition of dppe ligand steered the reaction towards stereoselective formation of E-alkenes. | rsc.org |
Ligand Design and Optimization in Transition Metal Catalyzed Reactions
In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand is crucial. For the carbochlorocarbonylation of 5-decyne, a range of commercially available phosphine ligands initially gave low yields. acs.org However, the systematic evaluation of ligands revealed that a DPEPhos derivative bearing electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups delivered a significantly higher yield of 77%. acs.orgacs.org This highlights the profound impact of tuning the electronic properties of the ligand. acs.org Similarly, in cobalt-catalyzed carboxylations, ligands such as Xantphos were found to have a strong influence on yield and selectivity, outperforming others like dppf or dppe. beilstein-journals.org
A striking example of ligand-directed selectivity was demonstrated in the Co/Al cooperative catalysis for the C–H alkenylation of pyridine (B92270) with 5-decyne. chemrxiv.org While a standard Co-dppp catalyst favored C4-alkenylation, the design and implementation of a novel phosphine/phosphine oxide (PSPO) hybrid ligand completely switched the selectivity to the C2 position. chemrxiv.org This change is attributed to the bifunctional nature of the PSPO ligand, which facilitates a ligand-to-ligand hydrogen transfer mechanism. chemrxiv.org Iron-catalyzed hydroalumination of internal alkynes also relies heavily on ligand design, with 2,9-diaryl-1,10-phenanthroline ligands being essential for the observed high activity and unique amino-group-directed regioselectivity. nih.gov
| Catalyst/Metal | Ligand Type | Reaction with Alkyne | Impact of Ligand Design | Reference |
|---|---|---|---|---|
| Palladium | DPEPhos derivative (L5) | Carbochlorocarbonylation of 5-decyne | Electron-withdrawing groups on the phosphine aryl groups significantly increased the reaction yield to 77%. | acs.orgacs.org |
| Cobalt/Aluminum | Phosphine/SPO hybrid (PSPO) | C-H Alkenylation of pyridine with 5-decyne | Switched the site-selectivity from the C4 position (with dppp) to the C2 position. | chemrxiv.org |
| Iron | 2,9-diaryl-1,10-phenanthroline | Hydroalumination of internal alkynes | Enabled superior activity and unusual amino-group-directed regioselectivity. | nih.gov |
| Cobalt | Xantphos | Allylic C-H Carboxylation | Use of Xantphos ligand afforded the carboxylated product in 71% yield, while other ligands like dppf or dppe were less effective. | beilstein-journals.org |
Asymmetric Catalysis in the Synthesis of Chiral this compound Analogues
Asymmetric catalysis is a powerful tool for constructing chiral molecules, which are of immense importance in pharmaceuticals and materials science. researchgate.netacademie-sciences.fr While this compound is an achiral molecule, it serves as a representative internal alkyne for developing catalytic methods to produce chiral analogues. These reactions typically involve a prochiral substrate or a racemic mixture and a chiral catalyst that directs the reaction to form one enantiomer preferentially. ajchem-b.com
The synthesis of axially chiral compounds, which possess chirality due to restricted rotation around a bond, is a significant area of research. researchgate.net Transition-metal-catalyzed asymmetric reactions of alkynes, such as [2+2+2] cycloadditions, are highly effective for creating these structures. researchgate.netresearchgate.net For example, iridium-catalyzed hydroarylation of alkynes has been developed to synthesize axially chiral heterobiaryls with high enantioselectivity (up to 98% ee). acs.org Such a strategy could be envisioned for reacting an aryl-substituted analogue of this compound to generate a chiral product. The key to success in these reactions is the use of a chiral ligand, which creates a chiral environment around the metal center, thereby differentiating between the two pathways leading to opposite enantiomers. academie-sciences.fracs.org
Another approach is asymmetric hydrogenation, where a prochiral unsaturated compound is converted into a chiral saturated or partially saturated product. ajchem-b.com Iridium catalysts with chiral P,N-based ligands have proven effective for the asymmetric hydrogenation of unfunctionalized alkenes, a concept that extends to alkyne reductions. ajchem-b.com Furthermore, asymmetric autocatalysis has been demonstrated where a chiral alkynyl-containing product can itself act as a catalyst to amplify its own enantiomeric excess from a very low initial value to over 99.5% ee. nih.gov This principle could be applied to the synthesis of chiral alcohol analogues derived from a functionalized this compound.
Development of Novel Catalytic Systems for Alkyne Functionalization
The field of catalysis is continuously evolving, with a focus on developing novel systems that offer improved efficiency, selectivity, sustainability, and a broader reaction scope for alkyne functionalization. bohrium.comrsc.org
Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for the functionalization of alkynes due to its unique π-acidity. nih.gov A notable development is a gold-catalyzed four-component reaction that achieves the oxo-arylfluorination or oxo-arylalkenylation of internal alkynes. This reaction proceeds via an Au(I)/Au(III) redox cycle and allows for the cleavage of the carbon-carbon triple bond and the formation of four new chemical bonds with excellent chemo- and stereoselectivity. nih.gov
Recyclable Catalysts: To address sustainability, significant effort has been directed toward creating recyclable catalytic systems. mdpi.com These include silica-supported copper catalysts for A³ coupling reactions and Sonogashira cross-coupling, which avoids the use of more expensive palladium. mdpi.com Another innovative system involves nano-silver supported on graphitic carbon nitride (g-C₃N₄), which serves as a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.com
Earth-Abundant Metal Catalysis: There is a strong trend toward replacing precious metals like palladium and rhodium with more earth-abundant, less toxic, and economical alternatives such as iron, cobalt, and magnesium.
Iron: Iron catalysts have been developed for the highly selective hydroalumination of internal alkynes, a reaction where they show superior performance compared to traditional noble-metal catalysts. nih.gov
Magnesium: A magnesium-catalyzed hydrostannylation of internal and terminal alkynes provides an efficient and highly selective method to synthesize vinyl stannanes, which are valuable synthetic intermediates. organic-chemistry.org This system represents a cost-effective alternative to transition metal catalysts. organic-chemistry.org
Cobalt: Cobalt complexes have been used to catalyze the carboxyzincation of internal alkynes like 5-decyne with CO₂, providing a novel route to α,β-unsaturated carboxylic acids. beilstein-journals.org
These novel systems expand the toolkit available to synthetic chemists, enabling the functionalization of alkynes like this compound in more efficient, selective, and environmentally friendly ways.
Synthetic Utility of 2,9 Dimethyl 5 Decyne in Complex Molecule Synthesis and Materials Science
2,9-Dimethyl-5-decyne as a Building Block for Structurally Diverse Organic Compounds
The primary utility of this compound in synthetic organic chemistry stems from the reactivity of its internal alkyne group. It serves as a precursor for more complex molecules, most notably in the synthesis of its diol derivative, 2,9-dimethyldec-5-yne-4,7-diol. This transformation is typically achieved through the controlled oxidation of the parent alkyne, a process requiring careful selection of reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) to achieve hydroxylation at the positions adjacent to the triple bond without causing over-oxidation.
The triple bond itself can undergo a variety of chemical transformations, allowing for the creation of a wide array of structurally diverse compounds:
Reduction: The alkyne can be selectively reduced to form either the corresponding cis-alkene (using catalysts like Lindlar's catalyst) or the trans-alkene (using sodium in liquid ammonia), or it can be fully hydrogenated to the corresponding alkane, 2,9-dimethyl-decane. These reactions provide access to molecules with different geometric and conformational properties.
Addition Reactions: The triple bond can participate in various addition reactions, such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl), to introduce new functional groups onto the carbon skeleton.
Hydration: The hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a ketone, further expanding the range of accessible derivatives.
The role of this compound as a foundational building block is evident in its use to create derivatives like diols, which themselves have applications as reagents and intermediates in the development of specialty chemicals and potential therapeutic agents. guidechem.com
Integration into Polymer Synthesis via Hydrosilylation and Related Reactions
Hydrosilylation is a powerful and efficient chemical reaction for forming carbon-silicon bonds, widely employed in polymer chemistry. rsc.orgmdpi.com The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the alkyne in this compound. nih.gov This process is typically catalyzed by late transition metal complexes, most commonly those containing platinum. rsc.org
The integration of this compound into polymers via hydrosilylation offers a method to incorporate its specific C12 hydrocarbon structure into a polymeric backbone, such as poly(dimethylsiloxane) (PDMS). rsc.org When reacted with hydride-terminated silanes or siloxanes, the alkyne can serve as a linking unit. For instance, reacting this compound with a telechelic dihydride-terminated PDMS in the presence of a platinum catalyst could yield ABA triblock copolymers, where the 'A' blocks are the PDMS chains and the 'B' block is the hydrocarbon unit derived from the alkyne. rsc.org This reaction generally proceeds with high yield and selectivity, often favoring the anti-Markovnikov addition product. rsc.orgnih.gov The progress of the reaction can be easily monitored by observing the disappearance of the Si-H signal in IR or ¹H NMR spectra. rsc.org
This methodology allows for the precise modification of polymer properties, using the alkyne to introduce a rigid, hydrophobic segment into a flexible siloxane chain, thereby influencing the thermal and mechanical properties of the final material.
Table 1: Hydrosilylation of this compound for Polymer Integration
| Feature | Description |
| Reaction Type | Hydrosilylation (addition of Si-H across the C≡C bond) |
| Substrates | This compound and a hydride-containing silane/siloxane (e.g., h₂PDMS) |
| Catalyst | Typically late transition metal complexes (e.g., Platinum(II) complexes) rsc.org |
| Key Outcome | Formation of a stable Carbon-Silicon bond |
| Primary Product | Vinylsilane (from addition across one bond of the alkyne) |
| Regioselectivity | Generally results in anti-Markovnikov products rsc.org |
| Potential Application | Creation of ABA triblock copolymers, modification of PDMS, introduction of hydrophobic hydrocarbon units into a polymer chain rsc.org |
Application in the Construction of Advanced Materials, including Organic Semiconductors
While direct applications of this compound in commercial organic semiconductors are not widely documented, its structure contains key features relevant to the design of such materials. Organic semiconductors are based on conjugated π-systems, and alkyne-containing molecules are fundamental building blocks for creating these systems through polymerization or coupling reactions.
The internal triple bond of this compound can be utilized in reactions like Sonogashira coupling or Glaser coupling to synthesize larger conjugated oligomers and polymers. These extended π-systems are essential for charge transport in semiconductor devices. Furthermore, the bulky, branched isobutyl groups at the ends of the molecule could play a crucial role in the properties of the resulting material. These groups can enhance the solubility of otherwise rigid and insoluble conjugated polymers in common organic solvents, which is a critical advantage for solution-based processing and fabrication of thin films for electronic devices. They also introduce steric hindrance that can control the intermolecular packing in the solid state, influencing the material's morphology and, consequently, its charge mobility.
The potential exists to functionalize the alkyne through hydrosilylation to attach silicon-containing moieties, which can improve stability and modify the electronic properties of the resulting material. rsc.org The core C12 structure provides a well-defined, non-polar segment that can be integrated into more complex architectures for advanced materials.
Role in Dendrimer Synthesis and Nanoscale Architectures
Dendrimers are perfectly branched, monodisperse macromolecules with a central core, interior branching layers, and a functionalized outer surface. nih.govscienceopen.com Their precise, nanoscale structure makes them highly valuable in fields ranging from drug delivery to catalysis. researchgate.net The synthesis of dendrimers relies on iterative reaction sequences, which can be either divergent (growing outwards from the core) or convergent (building branches first and then attaching them to the core). nih.gov
The symmetrical structure of this compound makes it a candidate for use in dendrimer construction in several potential roles:
As a Central Core: In a convergent synthesis approach, the alkyne group can be functionalized to create two reactive sites. researchgate.net Dendritic branches, known as dendrons, could then be attached to these sites, establishing the this compound unit as the central anchor of a nanoscale architecture.
As a Branching Unit: In a divergent approach, the alkyne could be incorporated into a growing dendrimer and subsequently transformed—for example, through oxidation to a diol or other reactions—to create new branching points for the next generation of the dendrimer.
The hydrocarbon backbone provides a defined, hydrophobic interior segment, while the terminal isobutyl groups would influence the spacing and interaction of the dendritic branches. This allows for the precise tuning of the dendrimer's size, shape, and internal environment. mdpi.com Although not a traditional building block for common dendrimers like PAMAM, the unique combination of a reactive central alkyne and a defined hydrocarbon body gives this compound potential utility in creating novel, custom-designed nanoscale architectures. researchgate.netmdpi.com
Table 2: Potential Roles of this compound in Dendrimer Synthesis
| Synthetic Role | Approach | Description |
| Core Molecule | Convergent Synthesis | The alkyne is functionalized to serve as a central point to which pre-synthesized dendritic wedges (dendrons) are attached. researchgate.net |
| Branching Component | Divergent Synthesis | The molecule is added to a growing dendrimer, and its alkyne group is subsequently modified to create multiple new reactive sites for the next generation's growth. nih.gov |
| Architectural Contribution | Nanoscale Design | Provides a hydrophobic, structurally defined C12 segment within the dendrimer's interior, influencing the overall size and packing of the final macromolecule. |
Enantioselective Synthesis of Chiral 2,9 Dimethyl 5 Decyne Derivatives
Asymmetric Synthetic Routes to Chiral Forms of 2,9-Dimethyl-5-decyne
The construction of specific stereoisomers of this compound requires sophisticated asymmetric strategies. Given the structure of the target molecule, with its two remote chiral centers, convergent synthetic approaches are often the most efficient. These routes typically involve the synthesis of chiral building blocks that are then coupled together.
One plausible strategy is the convergent catalytic asymmetric synthesis of chiral dialkyl carbinols, which can serve as precursors to the target molecule. acs.orgresearchgate.net This approach could involve the nickel-catalyzed coupling of an alkyl halide, an olefin, and a hydrosilane to generate a chiral ester, which can then be further elaborated. acs.org For instance, a chiral fragment corresponding to one half of the molecule, such as a chiral 4-methyl-1-pentyne (B1581292) derivative, could be synthesized and then coupled with a second, similarly chiral fragment.
Another general approach is asymmetric hydrogenation, where a prochiral olefin is reduced to a chiral alkane using a chiral catalyst. While typically applied to the synthesis of molecules with stereocenters adjacent to the double bond, multi-step sequences can be envisioned where an initial asymmetric hydrogenation sets a key stereocenter in a precursor that is later elaborated to the final this compound structure.
Asymmetric alkylation is another fundamental method for creating chiral centers. researchgate.net This could involve the use of a chiral auxiliary to guide the addition of a methyl group to a prochiral enolate, establishing the stereocenters at the C2 and C9 positions in separate precursor molecules before their eventual coupling.
A hypothetical convergent synthesis for (2R,9R)-2,9-dimethyl-5-decyne could involve the following steps:
Asymmetric synthesis of (R)-4-methylpent-1-yn-3-ol. This could be achieved through the asymmetric alkynylation of isobutyraldehyde.
Protection of the resulting alcohol and subsequent conversion of the terminal alkyne to a suitable coupling partner, for example, via hydroboration/oxidation to an aldehyde followed by conversion to an alkyl halide.
A coupling reaction, such as a Grignard or organocuprate coupling, between two molecules of the chiral fragment, or between one fragment and a suitable C2 synthon, would form the C12 backbone.
Application of Chiral Auxiliaries and Organocatalysts in Alkyne Chemistry
Chiral auxiliaries and organocatalysts are powerful tools for inducing stereoselectivity in chemical reactions. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. bath.ac.uk
In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be used to control the formation of the stereocenters at the C2 and C9 positions in precursor molecules. For example, Evans oxazolidinone auxiliaries are widely used to direct asymmetric alkylations, aldol (B89426) reactions, and conjugate additions with high diastereoselectivity. researchgate.netthieme-connect.com
| Chiral Auxiliary Type | Example | Typical Application in Asymmetric Synthesis |
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol reactions, conjugate additions |
| Hydrazones | SAMP/RAMP | Asymmetric α-alkylation of aldehydes and ketones |
| Camphor Derivatives | Camphor-derived thiols | Asymmetric Pauson-Khand reaction |
| Sulfinamides | Ellman's Auxiliary | Asymmetric synthesis of amines and amino alcohols |
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of often toxic and expensive heavy metals. Chiral phosphoric acids, for instance, have emerged as highly effective organocatalysts for a wide range of enantioselective reactions, including those that form C-C bonds. acs.orgacs.org They function by acting as chiral Brønsted acids, activating substrates through hydrogen bonding and creating a chiral environment that directs the approach of the reacting partners. acs.org The synthesis of axially chiral molecules and molecules with remote stereocenters has been achieved using organocatalysis. acs.orgrsc.org
For the synthesis of a precursor to this compound, a chiral organocatalyst could be employed in a key stereocenter-forming step, such as a Michael addition to a prochiral α,β-unsaturated compound, which could then be converted to the desired chiral hydrocarbon fragment.
Control of Stereochemistry at Chiral Centers Adjacent to the Alkyne Moiety
While the chiral centers in this compound are not directly adjacent to the alkyne (i.e., not in the propargylic position), the principles of stereocontrol in propargylic systems are informative. The synthesis of chiral propargylic alcohols, for example, is a well-established field, often involving the asymmetric addition of alkyne nucleophiles to aldehydes. nih.govscispace.com
The primary challenge in the synthesis of chiral this compound is the control of stereochemistry at positions remote from the reactive center of the molecule. Recent advances in catalysis have begun to address the challenge of controlling stereochemistry at distant stereocenters. One notable strategy involves a modular and diastereodivergent approach to synthesize products with a 1,5-stereochemical relationship. acs.org This method utilizes a sequence of catalytic steps to combine four different building blocks, allowing for flexible and controlled construction of acyclic molecules with distant stereocenters. acs.org Such a strategy could be adapted for the synthesis of this compound, where the chiral centers are in a 1,8-relationship relative to each other across the alkyne.
Another powerful technique is the use of a catalytically formed transient chiral auxiliary. In this approach, an achiral precursor is converted into a chiral intermediate through an asymmetric catalytic reaction. This newly formed chiral center then directs a subsequent diastereoselective reaction, effectively acting as an in-situ generated chiral auxiliary. nih.gov This method combines the benefits of both asymmetric catalysis and chiral auxiliary-based methods.
Resolution Techniques for Enantiomeric Enrichment of this compound Derivatives
When an asymmetric synthesis does not provide a product with sufficient enantiomeric purity, resolution techniques can be employed to separate the enantiomers of a racemic or enantioenriched mixture.
Kinetic Resolution is a widely used method that relies on the different reaction rates of two enantiomers with a chiral reagent or catalyst. wikipedia.orgopenochem.org One enantiomer reacts faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org The product of the reaction will also be enantioenriched. A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. In DKR, the starting material enantiomers are rapidly interconverted (racemized) under the reaction conditions. This allows the faster-reacting enantiomer to be continuously replenished from the slower-reacting one, enabling a theoretical yield of up to 100% for a single enantiomeric product. wikipedia.org This has been successfully applied to the synthesis of chiral alcohols and other functional groups. wikipedia.org
| Resolution Technique | Principle | Maximum Theoretical Yield |
| Kinetic Resolution (KR) | Different reaction rates of enantiomers with a chiral reagent/catalyst. | 50% for one enantiomer. |
| Dynamic Kinetic Resolution (DKR) | KR is combined with in-situ racemization of the starting material. | 100% for one enantiomer. |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | 50% for one enantiomer. |
Classical Resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, and can be separated by techniques like crystallization or chromatography. mdpi.com Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound. For a non-functionalized hydrocarbon like this compound, this would require derivatization to introduce a functional group (e.g., a carboxylic acid or amine) that can form a salt with a chiral base or acid.
Green Chemistry Approaches for Sustainable 2,9 Dimethyl 5 Decyne Transformations
Development of Environmentally Benign Reaction Conditions (e.g., Solvent-Free, Aqueous Media)
Traditional organic synthesis often relies on volatile and toxic organic solvents, which contribute significantly to industrial waste and pose environmental and safety hazards. acs.org A key goal of green chemistry is to replace these solvents with more benign alternatives or to eliminate them entirely.
Solvent-free, or neat, reactions have gained considerable attention as they can lead to easier work-up procedures, higher product yields, and shorter reaction times. arkat-usa.org For alkynes, several transformations have been successfully demonstrated under solvent-free conditions. These include the catalytic homocoupling of terminal alkynes to form 1,3-diynes and the cyclotrimerization of alkynes to produce substituted benzenes. arkat-usa.orgrsc.orgdoaj.org Such methodologies, often facilitated by techniques like ball-milling, could be adapted for transformations involving 2,9-dimethyl-5-decyne, potentially reducing the large volumes of solvent waste typically generated. rsc.org
Aqueous media represents another powerful green alternative. While alkynes are generally immiscible in water, reactions can still proceed, sometimes with unique reactivity and selectivity. acs.orgbyjus.com Water can serve as a non-toxic, non-flammable solvent and, in some cases, as a reaction promoter. organic-chemistry.org For example, the hydration of alkynes to form carbonyl compounds is classically performed in the presence of aqueous acid. byjus.comlibretexts.orgkhanacademy.org While the hydration of the internal alkyne this compound would likely produce a mixture of ketones, this highlights the feasibility of using water as a reaction medium for alkyne transformations.
| Reaction Type for Alkynes | Conventional Conditions | Green Alternative Conditions | Key Benefits of Green Alternative |
| Homocoupling | Organic Solvent (e.g., Pyridine), Metal Catalyst | Solvent-Free, Catalytic Cu(II) and Base rsc.org | Reduced solvent waste, potential for catalyst recycling. rsc.org |
| Cyclotrimerization | Precious Metal Catalysts, Organic Solvents arkat-usa.org | Solvent-Free, p-TsOH·H₂O Catalyst arkat-usa.orgdoaj.org | Avoids precious metals, eliminates solvent, high yields. arkat-usa.org |
| Hydroamination | Organic Solvents, Catalysts, Additives organic-chemistry.org | Solvent-Free, Water-Promoted organic-chemistry.org | Eliminates need for solvents and catalysts, environmentally friendly. organic-chemistry.org |
| Hydration | Aqueous Sulfuric Acid, Mercuric Sulfate byjus.comlibretexts.org | (Already aqueous) Refinement to avoid toxic mercury catalysts. | Reduces heavy metal waste. |
Atom-Economy Principles in the Synthesis of this compound and its Products
Introduced by Barry Trost, the concept of atom economy is a cornerstone of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgnumberanalytics.com It shifts the focus from reaction yield to the minimization of waste at the atomic level. numberanalytics.comjocpr.com Reactions with high atom economy, such as additions and cycloadditions, are inherently "greener" as they generate fewer byproducts. nih.gov
The synthesis of this compound can be evaluated through the lens of atom economy. A common method for synthesizing internal alkynes is the alkylation of a smaller terminal alkyne. For this compound, a hypothetical synthesis could involve the reaction of sodium 4-methyl-1-pentynide with 1-bromo-3-methylbutane (B150244).
Hypothetical Synthesis:
Step 1: 4-methyl-1-pentyne (B1581292) + NaNH₂ → Sodium 4-methyl-1-pentynide + NH₃
Step 2: Sodium 4-methyl-1-pentynide + 1-bromo-3-methylbutane → this compound + NaBr
In this pathway, sodium bromide (NaBr) is formed as a stoichiometric byproduct, which lowers the atom economy. The percent atom economy is calculated as:
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium 4-methyl-1-pentynide | C₆H₉Na | 104.13 |
| 1-bromo-3-methylbutane | C₅H₁₁Br | 151.04 |
| Total Reactant Mass | 255.17 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₂₂ | 166.30 |
| Byproduct | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium Bromide | NaBr | 102.89 |
Atom Economy Calculation:
Utilization of Renewable Feedstocks and Reduced Waste Generation
The vast majority of chemical feedstocks are derived from finite petrochemical resources. A central aim of green chemistry is to shift towards the use of renewable feedstocks, such as biomass, to produce chemicals. rsc.orgresearchgate.net Vegetable oils, lignin, and carbohydrates are examples of renewable starting materials that can be converted into valuable platform chemicals. rsc.orgmdpi.com
For a molecule like this compound, a renewable pathway would involve sourcing its structural components from biomass. The branched isobutyl groups at each end of the molecule (-CH₂CH(CH₃)₂) could potentially be derived from bio-isobutanol, which can be produced through the fermentation of sugars. The central alkyne unit would require further synthetic transformations. While converting biomass-derived platform chemicals into specific, functionalized molecules like alkynes often requires multiple synthetic steps, this approach reduces reliance on fossil fuels and can contribute to a circular economy. rsc.org
Reducing waste generation is intrinsically linked to the principles of atom economy and the use of benign reaction conditions. industrialchemicals.gov.au By designing highly selective and atom-economical syntheses and minimizing the use of auxiliary substances like solvents, the amount of waste produced during the manufacture of this compound and its derivatives can be significantly decreased. greenpeace.to This not only lessens the environmental burden but also reduces costs associated with waste treatment and disposal.
In-Situ Hydrogen Generation for Safer and More Efficient Hydrogenation Processes
The hydrogenation of the triple bond in this compound is a fundamental transformation, yielding either the corresponding Z-alkene (2,9-dimethyl-cis-5-decene) or the fully saturated alkane (2,9-dimethyldecane). Conventional hydrogenation processes often use high-pressure cylinders of hydrogen gas, which is highly flammable and poses significant safety risks. preprints.org
In-situ hydrogen generation offers a safer and more efficient alternative by producing hydrogen directly within the reaction vessel, thereby avoiding its storage and handling at high pressures. preprints.orgmdpi.com Several methods have been developed for this purpose:
Liquid Organic Hydrides (LOHCs): Compounds like methylcyclohexane (B89554) (MCH) can store and transport hydrogen safely. preprints.orgmdpi.com Upon heating with a catalyst (e.g., Pt on carbon beads), MCH releases hydrogen, which is immediately consumed in the hydrogenation reaction. mdpi.compreprints.org This method can be performed under continuous-flow conditions, offering precise control over the reaction. preprints.org
Alcoholysis of Borohydrides: The reaction of potassium borohydride (B1222165) (KBH₄) with an alcohol in the presence of a catalyst can generate hydrogen gas in a controlled manner. acs.org This approach allows for the fine-dosing of hydrogen, which can improve selectivity in the semi-hydrogenation of alkynes to E-alkenes and minimize over-reduction to the alkane. acs.org
Catalytic Transfer Hydrogenation: Using a hydrogen donor molecule (like formic acid or ethanol) in the presence of a suitable catalyst can transfer hydrogen atoms to the alkyne without the need for H₂ gas. organic-chemistry.org
These in-situ methods enhance the safety profile of hydrogenation reactions and can improve efficiency and selectivity by maintaining a low, steady concentration of hydrogen in the reaction mixture. acs.orgorganic-chemistry.orgnih.gov
| In-Situ H₂ Generation Method | Hydrogen Source | Typical Catalyst | Key Advantages |
| LOHC Dehydrogenation | Methylcyclohexane (MCH) preprints.orgmdpi.com | Pt/Carbon mdpi.compreprints.org | Safe H₂ storage/transport; suitable for flow chemistry. preprints.org |
| Borohydride Alcoholysis | KBH₄ + Alcohol acs.org | Manganese Complex acs.org | Avoids high-pressure equipment; allows fine H₂ dosing. acs.org |
| Catalytic Transfer | Formic Acid, Ethanol organic-chemistry.org | Palladium or Iridium Complex organic-chemistry.org | Eliminates need for H₂ gas; uses common liquid reagents. organic-chemistry.org |
Future Research Directions and Emerging Trends
Exploration of Novel Catalytic Systems for Challenging Alkyne Transformations
The steric bulk surrounding the triple bond in 2,9-dimethyl-5-decyne makes its chemical transformation a significant challenge for many conventional catalytic systems. Future research will necessarily focus on the development of highly active and selective catalysts capable of overcoming this steric hindrance to enable valuable chemical modifications.
Transformations such as hydroarylation, cycloaddition, and difunctionalization are often difficult with sterically congested internal alkynes. acs.org The development of novel transition-metal catalyst systems is a promising avenue. For instance, cobalt-catalyzed systems have recently shown remarkable efficacy in the C–H and N–H annulation of sterically hindered alkynes at room temperature, using air as the oxidant. acs.org Investigating such systems for this compound could provide efficient, atom-economical routes to complex heterocyclic structures.
Furthermore, nickel and palladium catalysts are central to many alkyne functionalization reactions. acs.orgnih.gov Research into ligands that can accommodate the bulky framework of this compound while promoting reactivity at the metal center is crucial. For example, palladium-isonitrile catalysts have been used for the mild bis(stannylation) of certain internal alkynes, a reaction that would be a valuable transformation for this compound, yielding versatile building blocks for further synthesis. nih.gov The exploration of recyclable catalysts, such as those based on metal-organic frameworks (MOFs) or nanoparticles, could also offer sustainable pathways for the industrial application of reactions involving this alkyne. mdpi.comacs.org
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalytic System | Target Transformation | Potential Advantages | Key Research Challenge |
|---|---|---|---|
| Cobalt/Salox Complexes | C-H/N-H Annulation | Mild reaction conditions (room temp.), use of air as oxidant, high enantioselectivity. acs.org | Overcoming steric hindrance to achieve high yields and regioselectivity. |
| Nickel/Phosphine (B1218219) Ligands | Hydroarylation | Access to multisubstituted alkenes, potential for regioselectivity control. acs.org | Catalyst tolerance to bulky isobutyl groups and control of insertion regiochemistry. |
| Palladium/Isonitrile | Bis(stannylation) | Atom-efficient process under mild conditions, good functional group tolerance. nih.gov | Achieving reactivity with a highly hindered, non-activated internal alkyne. |
| Heterogeneous Pd/In on Carbon | Semihydrogenation | High selectivity for alkene products, catalyst recyclability and stability. acs.org | Controlling stereoselectivity (cis vs. trans) for a symmetrically substituted alkyne. |
Development of Advanced Analytical Techniques for Real-Time Mechanistic Studies
A detailed understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new ones. For reactions involving sterically hindered alkynes like this compound, where reaction intermediates may be fleeting or unconventional, advanced analytical techniques are indispensable.
Future research should employ a suite of in situ spectroscopic methods to probe reaction pathways in real time. Techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and rapid-scan NMR spectroscopy can provide invaluable data on the formation and consumption of intermediates, catalyst resting states, and product formation as the reaction progresses. acs.org These methods allow for the direct observation of species like metal-alkyne π-complexes or vinylidene intermediates, which are often postulated but rarely observed.
Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in complementing experimental studies. nih.gov DFT calculations can be used to model reaction energy profiles, elucidate the structures of transition states, and rationalize observed selectivity. For this compound, computational analysis can help predict how its steric profile influences activation barriers for different catalytic cycles, thereby guiding the rational design of more efficient catalysts. nih.gov Combining these theoretical insights with experimental kinetic analysis provides a powerful approach to fully understanding and controlling the reactivity of this challenging substrate. libretexts.org
Table 2: Advanced Analytical Techniques for Mechanistic Studies of this compound Reactions
| Technique | Type of Information Provided | Application to this compound |
|---|---|---|
| In Situ FTIR/DRIFTS | Real-time monitoring of functional group changes; detection of catalyst-substrate interactions. acs.org | Observing the C≡C bond stretching frequency upon coordination to a catalyst; tracking the formation of new bonds. |
| In Situ NMR Spectroscopy | Structural elucidation of intermediates and products in solution; kinetic profiling. | Identifying transient species like vinyl cations or metal-vinyl complexes in solution. |
| In Situ Mass Spectrometry | Identification of reaction components and low-concentration intermediates by mass-to-charge ratio. | Detecting key catalytic intermediates and potential side products in real-time. |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and electronic structures. nih.gov | Modeling the effect of steric hindrance on reaction pathways; predicting regioselectivity and stereoselectivity. |
Bio-inspired Syntheses and Biocatalysis for this compound Analogues
The field of biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.org Harnessing enzymes for the transformation of alkynes is a rapidly growing area of research. A key future direction will be the discovery and engineering of enzymes that can operate on non-natural, sterically demanding substrates like this compound.
Many natural products contain an alkyne functional group, and the enzymes responsible for their biosynthesis are being identified. rsc.org These enzymes, or variants created through directed evolution, could potentially be used to catalyze novel reactions on this compound. For example, enzymatic reactions could enable highly selective asymmetric transformations, such as the stereoselective hydration or addition of other nucleophiles across the triple bond, which would be extremely difficult to achieve with conventional catalysts. This would allow access to valuable chiral building blocks from an achiral starting material.
Furthermore, bio-inspired approaches could lead to the synthesis of novel analogues of this compound. Precursor-directed biosynthesis, where structural variants of a natural substrate are fed to an organism, could be explored. rsc.org While challenging due to enzyme substrate specificity, success in this area could generate a library of complex molecules built upon the 2,9-dimethyl-decyne core. The de novo biosynthesis of alkyne-containing molecules is another emerging trend that could, in the long term, provide green routes to this compound and its derivatives. rsc.org
Integration of this compound in Advanced Functional Materials and Nanotechnology
Alkynes are versatile functional groups used in the synthesis of polymers and advanced materials. fastercapital.com The unique structure of this compound—a rigid alkyne core with flexible, bulky aliphatic ends—makes it an intriguing candidate for incorporation into novel materials.
One area of exploration is the use of this compound as a monomer or cross-linking agent in polymerization reactions. Its rigid triple bond could be used to create materials with defined architectures and thermal properties. The bulky isobutyl groups could enhance solubility in nonpolar media and influence the packing and morphology of the resulting polymers. For example, polymers containing this unit might exhibit altered glass transition temperatures or mechanical properties compared to those made from less hindered alkynes.
In nanotechnology, molecules with well-defined geometries are essential. This compound could serve as a building block for molecular rods or triptycene-like structures after appropriate functionalization. Its derivatives could be explored for applications in self-assembled monolayers on surfaces, where the bulky terminal groups would dictate the packing density and surface properties. Furthermore, the alkyne group can participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, providing a powerful method for covalently attaching this unit to other molecules or material surfaces. sigmaaldrich.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
